

D2EHPA applications in industrial chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Einecs 235-687-8*

Cat. No.: *B15177296*

[Get Quote](#)

An In-depth Technical Guide to the Industrial Applications of Di-2-ethylhexyl Phosphoric Acid (D2EHPA)

Authored for: Researchers, Scientists, and Drug Development Professionals October 24, 2025

Abstract

Di-2-ethylhexyl phosphoric acid, commonly known as D2EHPA or HDEHP, is a versatile and highly selective organophosphorus extractant that has become indispensable in the field of industrial chemistry, particularly within hydrometallurgy.[1][2][3] Its efficacy in forming stable complexes with a wide range of metal ions allows for their separation and purification from aqueous solutions.[3][4] This technical guide provides a comprehensive overview of the core industrial applications of D2EHPA, focusing on its role in solvent extraction circuits for valuable metals. It details the chemical principles, presents quantitative data from key studies, outlines typical experimental protocols, and visualizes the complex workflows involved. The primary applications covered include the separation of rare earth elements, the challenging segregation of cobalt and nickel, the recovery of zinc and cadmium, the purification of gallium and indium, and the extraction of uranium for the nuclear fuel cycle.[2][4]

Introduction to D2EHPA

D2EHPA (Chemical Formula: $C_{16}H_{35}O_4P$) is an acidic extractant belonging to the family of phosphoric acid esters.[3][4] In non-polar organic solvents such as kerosene, D2EHPA typically exists as a hydrogen-bonded dimer, $(HL)_2$. [5] The primary mechanism of metal extraction is cation exchange, where the proton of the acidic hydroxyl group in the D2EHPA molecule is exchanged for a metal cation (M^{n+}) from the aqueous phase.[6][7]

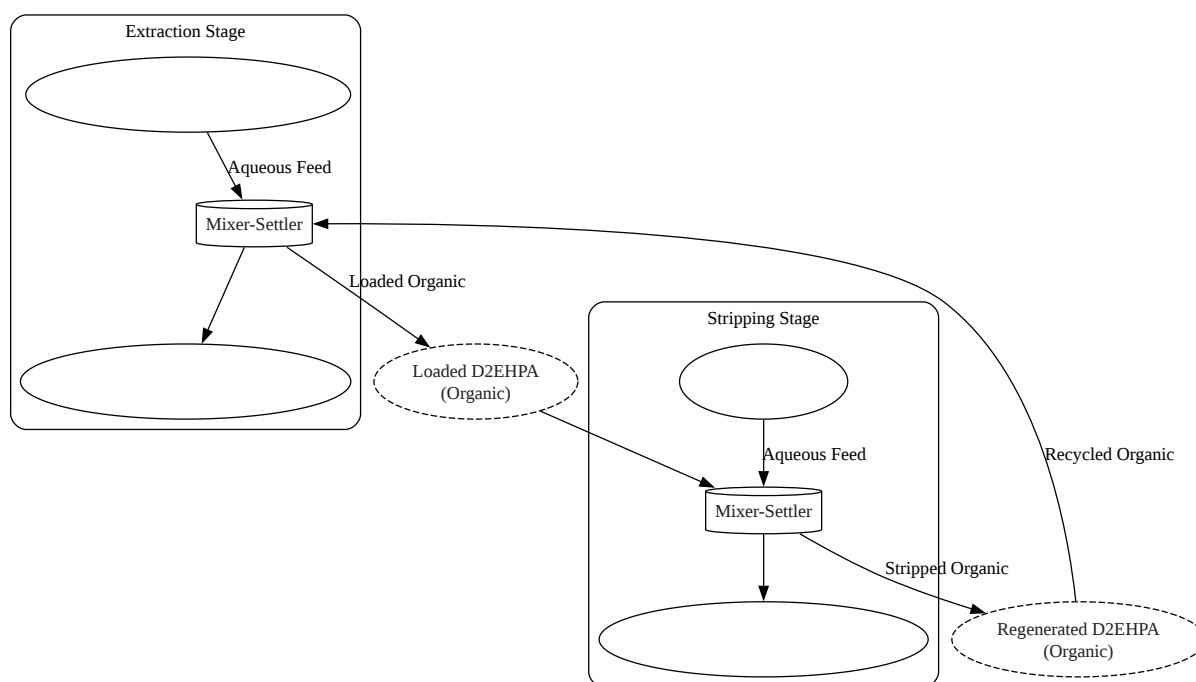
The general extraction equilibrium can be represented as: $M^{n+}(aq) + n(HL)_2(org) \rightleftharpoons ML_n(HL)_n(org) + nH^+(aq)$

This equilibrium is highly dependent on the pH of the aqueous solution; as the pH increases (i.e., H^+ concentration decreases), the equilibrium shifts to the right, favoring the extraction of the metal ion into the organic phase.^{[8][9]} This pH dependency is the cornerstone of its selectivity, allowing for the targeted separation of different metals by carefully controlling the acidity of the system.

Core Application: Solvent Extraction in Hydrometallurgy

Solvent extraction is the most prominent industrial application of D2EHPA, providing an efficient method for purifying and concentrating metals from leach solutions.^{[1][10]} A typical solvent extraction circuit is a continuous, counter-current process involving two main stages: extraction and stripping.

- **Extraction:** The aqueous solution containing the target metal ions (pregnant leach solution) is intimately mixed with the organic phase (D2EHPA dissolved in a diluent like kerosene). The target metal is selectively transferred to the organic phase.^[1]
- **Stripping:** The metal-loaded organic phase is then contacted with a highly acidic aqueous solution (e.g., sulfuric or hydrochloric acid), which reverses the extraction equilibrium. The metal is transferred back to the aqueous phase, creating a concentrated and purified electrolyte solution, while regenerating the D2EHPA for reuse.^{[1][11]}



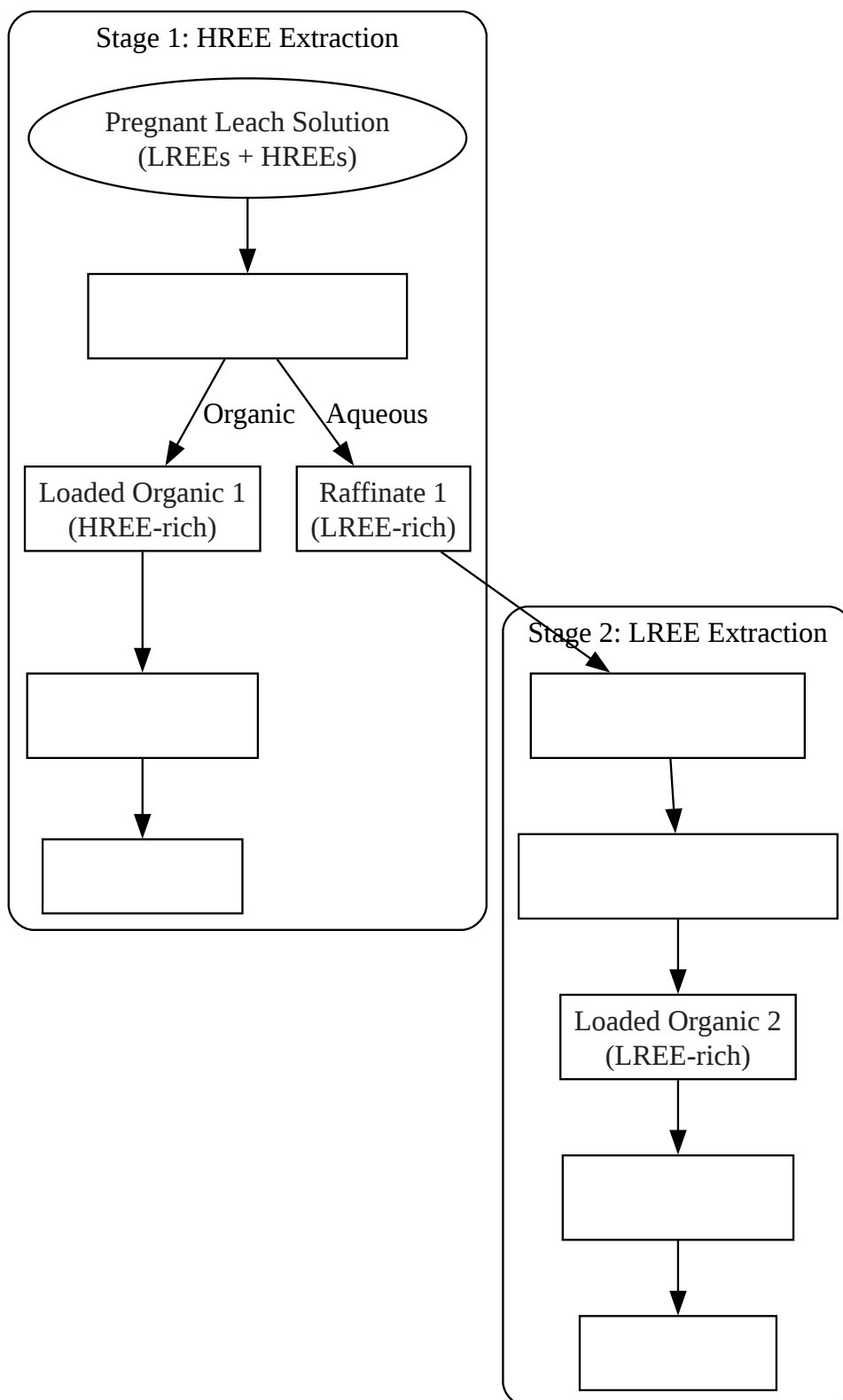
[Click to download full resolution via product page](#)

Key Industrial Separations Using D2EHPA

Rare Earth Elements (REEs) Separation

The separation of individual REEs is notoriously difficult due to their similar chemical properties. D2EHPA is a cornerstone extractant in the REE industry, capable of separating them into groups—light (LREEs), middle (MREEs), and heavy (HREEs)—and even isolating individual elements.^{[4][12][13]} The extraction efficiency generally increases with the atomic number of the REE.

A common strategy involves a two-stage extraction process.^[12] First, HREEs are selectively extracted from a highly acidic solution. The raffinate, now enriched in LREEs, is then treated with D2EHPA at a higher pH to extract the LREEs.^[12]



[Click to download full resolution via product page](#)

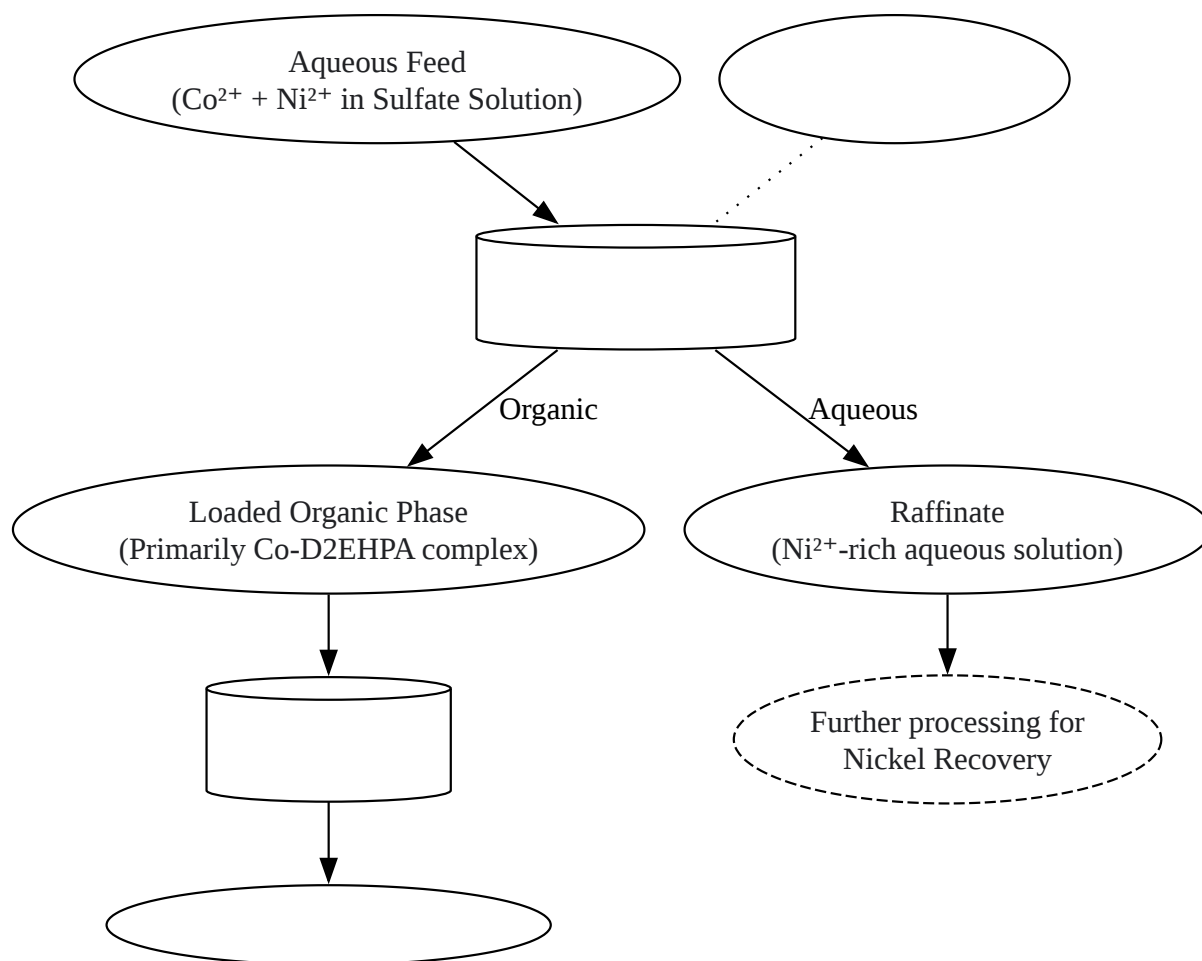
Table 1: Quantitative Data for REE Extraction with D2EHPA

REE(s)	D2EHPA Conc.	Aqueous Medium	pH / Acidity	Extraction Efficiency	Stripping Agent	Source
La(III)	1.0 M	0.1 M HNO ₃	-	99.4%	Not Specified	[14]
Nd(III)	1.0 M	0.1 M HNO ₃	-	99.7%	Not Specified	[14]
Ce(IV)	1.0 M	0.1 M HNO ₃	-	100%	Not Specified	[14]
HREEs	1.8 M	Leach Solution	Initial pH 1	>90%	4 M H ₂ SO ₄	[12]
LREEs	1.8 M	Raffinate from HREE extraction	1.6 - 1.7	>93%	1 M H ₂ SO ₄	[12]

| Y, Ce, Nd, Eu | 6 vol% | Leach Solution | 1.5 | >96% | Dilute HCl | [\[13\]](#) |

Cobalt and Nickel Separation

The separation of cobalt from nickel is a significant challenge in hydrometallurgy due to their similar physicochemical properties.[\[15\]](#) While D2EHPA can extract both metals, it shows a preferential selectivity for cobalt over nickel, although the separation factor is often modest.[\[15\]](#) [\[16\]](#) Industrial processes often use D2EHPA in combination with other extractants (synergistic systems) or employ multi-stage counter-current circuits to achieve high-purity cobalt and nickel streams.[\[15\]](#)[\[17\]](#) The extraction of both metals is highly pH-dependent, with cobalt typically being extracted at a lower pH than nickel.[\[16\]](#)



[Click to download full resolution via product page](#)

Table 2: Quantitative Data for Cobalt-Nickel Separation

Metal	Extractant System	pH	Separation Factor ($\beta_{\text{Co/Ni}}$)	Notes	Source
Co/Ni	D2EHPA	~5.1	6.01	Comparison study	[16]
Co/Ni	D2EHPA + Cyanex 302 (0.3:0.3 ratio)	-	Optimum separation with ΔpH_{50} of 0.9	Synergistic system improves separation	[15]
Co	0.13 M Cyanex 272 (60% neutralized)	-	>99.9% Co separation	Ni co-extraction was only 0.18%	[17]
Ni	1 M D2EHPA (60% neutralized)	-	>99% Ni extraction	From Co-depleted raffinate	[17]

| Mn, Al, Cu, Fe | 0.8 M D2EHPA | 3.1 | - | Impurity removal prior to Co/Ni separation. >90% Mn, 88% Al, 55% Cu, ~100% Fe removed. |[18] |

Zinc, Cadmium, Gallium, and Indium Recovery

D2EHPA is widely used for the recovery of zinc from various industrial effluents and leach solutions.[6][8][10] It demonstrates excellent selectivity for zinc over common impurities like manganese and cadmium at specific pH ranges.[8] Similarly, D2EHPA is effective for separating valuable minor metals like gallium and indium from zinc refinery residues.[19][20] The separation is based on controlling the pH to exploit the different extraction behaviors of the metal ions.

Table 3: Quantitative Data for Zn, Cd, Ga, and In Extraction

Metal(s)	D2EHPA Conc.	pH	Extraction Efficiency	Notes	Source
Zn	10% (v/v)	2.5	97%	Mn extraction: 14%, Cd extraction: 3%	[8]
Zn	30% (v/v)	2.0	>98%	From a sulfate solution	[8]
In	0.02 M	1.0	~99.9%	From spent IGZO target leach solution	[21]
Ga	0.015 M	3.0	~99.9%	From raffinate after Indium extraction	[21]
In/Ga	Not Specified	Decreasing pH	Separation factor increases	From sulfate solutions	[19]

| Fe³⁺ | 1.0 M (saponified) | 1.0 | 95.65% | Removal of iron from Ni-Cd battery leachate |[7] |

Uranium Extraction

In the nuclear industry, D2EHPA is a key reagent for extracting uranium from ore leachates, particularly from wet-process phosphoric acid.[4] It often works in a synergistic system with neutral organophosphorus compounds like tri-n-butyl phosphate (TBP) or trioctylphosphine oxide (TOPO).[22] This combination enhances the extraction efficiency and selectivity for uranium.

Table 4: Quantitative Data for Uranium Extraction | D2EHPA System | Aqueous Medium | O/A Ratio | Temperature | Efficiency | Notes | Source | ---|---|---|---|---|---| | D2EHPA-DBBP | Wet-Process Phosphoric Acid | - | - | High recovery | Two-cycle process | | | D2EHPA-TRPO | Phosphoric Acid | 1/4 (secondary extraction) | 40°C | - | Secondary extraction conditions |[23] | |

0.7M D2EHPA + 0.18M TOPO | 6.6M Acid | - | - | 57% recovery | Synergistic effect demonstrated |[\[22\]](#) |

General Experimental Protocols

The following sections outline a generalized methodology for lab-scale solvent extraction experiments using D2EHPA, based on common practices reported in the literature.

Preparation of Phases

- **Organic Phase:** A stock solution of D2EHPA is prepared by dissolving a known weight or volume of the extractant in a suitable organic diluent, most commonly an aliphatic kerosene (e.g., Shellsol, Exxsol).[\[1\]](#)[\[18\]](#) Concentrations typically range from 0.2 M to 1.8 M (approx. 5% to 40% v/v).[\[8\]](#)
- **Aqueous Phase:** A synthetic pregnant leach solution (PLS) is prepared by dissolving salts of the target metals (e.g., sulfates, chlorides) in deionized water to achieve desired concentrations.[\[8\]](#)[\[18\]](#) The initial pH of the aqueous phase is adjusted using a suitable acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH, NH₄OH).[\[1\]](#)
- **Saponification (Optional but common):** To prevent a drop in pH during extraction, the D2EHPA can be partially neutralized (saponified) beforehand.[\[6\]](#) This is done by adding a stoichiometric amount of a concentrated base (like NaOH) to the organic phase, which replaces the acidic proton with a cation (e.g., Na⁺).[\[6\]](#)[\[16\]](#)

Extraction Procedure

- Equal volumes of the prepared aqueous and organic phases (or a specified Organic-to-Aqueous (O/A) phase ratio) are added to a separatory funnel or a jacketed beaker for temperature control.
- The two phases are vigorously mixed for a predetermined time (e.g., 5 to 30 minutes) to allow the system to reach equilibrium.[\[12\]](#)[\[21\]](#)
- After mixing, the phases are allowed to separate. The time required for complete phase disengagement is noted.

- The aqueous phase (raffinate) is carefully separated from the organic phase (loaded organic).
- The equilibrium pH of the raffinate is measured.
- Samples from the raffinate are taken for metal concentration analysis (e.g., by Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis) to determine the amount of metal extracted.

Stripping Procedure

- A known volume of the loaded organic phase is contacted with a stripping solution, which is typically a strong mineral acid (e.g., 1-4 M H₂SO₄).^[12]
- The phases are mixed and separated as described in the extraction procedure.
- The metal concentration in the resulting aqueous strip liquor is analyzed to determine the stripping efficiency.

Conclusion

Di-2-ethylhexyl phosphoric acid (D2EHPA) is a powerful and economically significant extractant in industrial chemistry. Its high selectivity, which can be finely tuned by adjusting system pH, makes it the reagent of choice for numerous challenging separations in hydrometallurgy. From the strategic recovery of rare earth elements and uranium to the purification of base metals like cobalt, nickel, and zinc, D2EHPA-based solvent extraction processes are fundamental to modern metal production and recycling.^{[2][4]} Ongoing research into synergistic systems and process optimization continues to expand its utility, reinforcing its critical role in resource management and the supply of high-purity materials for advanced technological applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. D2EHPA metal solvent extractant introduction - Copper Nickel Cobalt & Rare Earth extractants [metalleaching.com]
- 2. The usage of D2EHPA extractant in Nickel Cobalt extraction process - Copper Nickel Cobalt & Rare Earth extractants [metalleaching.com]
- 3. D2EHPA extractant is a kind of organophosphorus extractant [metalleaching.com]
- 4. D2EHPA Extractant - Premier Metal Extraction Supplier [lyzhongdachem.com]
- 5. Extraction/transportation of Co^{2+} metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jme.shahroodut.ac.ir [jme.shahroodut.ac.ir]
- 7. High-Value Recovery of the Iron via Solvent Extraction from Waste Nickel-Cadmium Battery Sulfuric Acid Leachate Using Saponified D2EHPA [mdpi.com]
- 8. jme.shahroodut.ac.ir [jme.shahroodut.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. seprm.com [seprm.com]
- 11. scispace.com [scispace.com]
- 12. Selective Separation of Light and Heavy Rare Earth Elements from the Pregnant Leach Solution of Apatite Ore with D2EHPA [scirp.org]
- 13. osti.gov [osti.gov]
- 14. Solvent Extraction of Light Rare Earth Ions Using D2EHPA from Nitric Acid and Sulphuric Acid Solutions | Scientific.Net [scientific.net]
- 15. docs.sadrn.com [docs.sadrn.com]
- 16. scispace.com [scispace.com]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. Uranium extraction and production of yellow cake from phosphoric acid using solvents D2EHPA and TRPO [jonsat.nstri.ir]

- To cite this document: BenchChem. [D2EHPA applications in industrial chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15177296#d2ehpa-applications-in-industrial-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com